

(5-Bromo-3-chloropyridin-2-yl)methanol physical properties

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Compound of Interest

Compound Name: (5-Bromo-3-chloropyridin-2-yl)methanol

Cat. No.: B1525798

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An In-depth Technical Guide to the Physical Properties of **(5-Bromo-3-chloropyridin-2-yl)methanol**

Section 1: Executive Summary and Core Significance

(5-Bromo-3-chloropyridin-2-yl)methanol is a halogenated pyridine derivative that serves as a pivotal building block in modern synthetic chemistry. Its strategic functionalization—comprising a reactive hydroxymethyl group, a bromine atom, and a chlorine atom on a pyridine scaffold—renders it a highly versatile intermediate. This guide provides a comprehensive overview of its physical properties, structural characteristics, analytical profile, and handling protocols, tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis. The compound's utility is primarily rooted in its capacity to participate in a wide array of cross-coupling reactions and further derivatizations, making it a valuable precursor for complex molecular architectures. Notably, it is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) targeting neurological disorders and in the development of novel pesticides and herbicides.^[1]

Section 2: Molecular Identity and Structural Elucidation

The unique arrangement of functional groups on the pyridine ring dictates the chemical reactivity and physical behavior of **(5-Bromo-3-chloropyridin-2-yl)methanol**.

Chemical Structure

The molecular structure consists of a pyridine ring substituted at the 2-position with a hydroxymethyl group (-CH₂OH), at the 3-position with a chlorine atom, and at the 5-position with a bromine atom.

Caption: 2D Structure of **(5-Bromo-3-chloropyridin-2-yl)methanol**.

Chemical Identifiers

A consolidated list of identifiers is crucial for accurate database searches and regulatory compliance.

Identifier	Value	Source
CAS Number	1206968-88-8	[1] [2]
Molecular Formula	C ₆ H ₅ BrClNO	[1] [3]
Molecular Weight	222.47 g/mol	[1]
IUPAC Name	(5-bromo-3-chloropyridin-2-yl)methanol	[3]
InChI	InChI=1S/C6H5BrClNO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2	[3]
InChIKey	LNWKQNPETXOPH-UHFFFAOYSA-N	[3]
SMILES	<chem>C1=C(C=NC(=C1Cl)CO)Br</chem>	[3]
MDL Number	MFCD16606990	[1]

Section 3: Physical and Chemical Properties

The physicochemical properties of the compound are fundamental to its handling, reaction setup, and purification.

Property	Value	Source
Appearance	White to Off-White Solid	[1]
Purity	≥95% (typically)	[1]
Melting Point	Data not readily available; requires experimental determination.	
Boiling Point	Data not readily available; likely decomposes upon heating at atmospheric pressure.	
Solubility	Soluble in methanol and other polar organic solvents.[4] Insoluble in water.	
Predicted XlogP	1.3	[3]

Section 4: Spectroscopic and Analytical Characterization

Confirmation of identity and purity relies on a combination of spectroscopic and chromatographic techniques. While specific spectra are proprietary to suppliers, the expected structural features can be predicted.

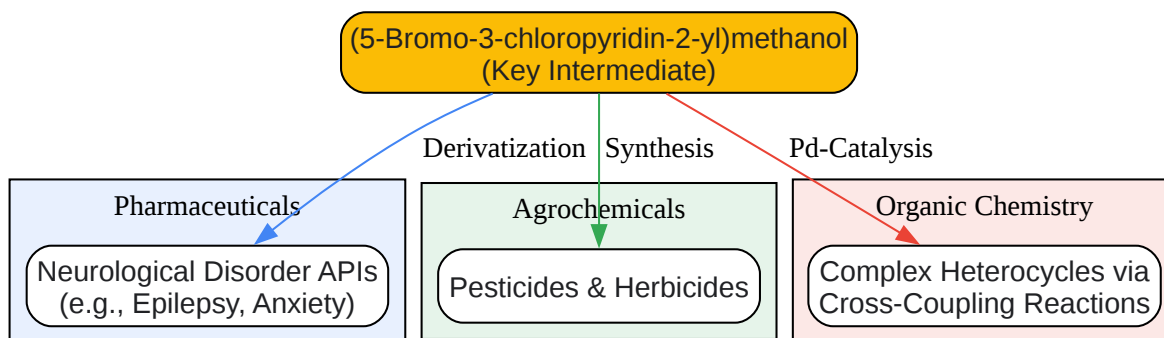
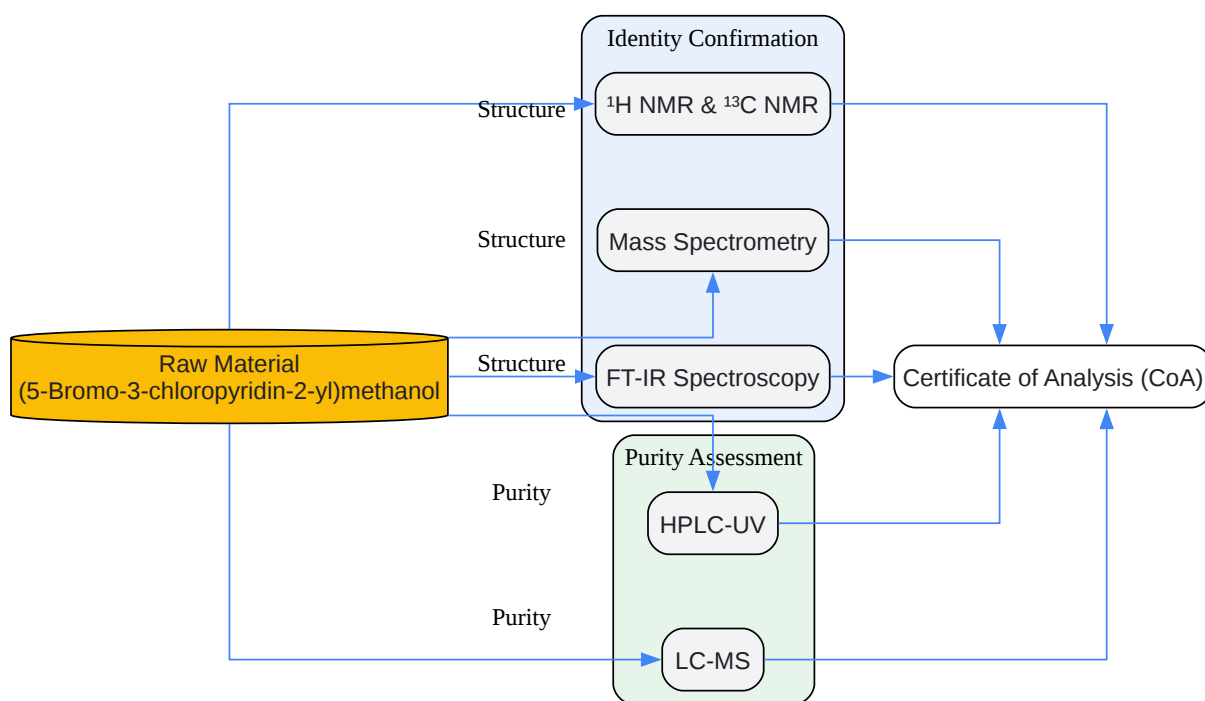
Expected Spectroscopic Data

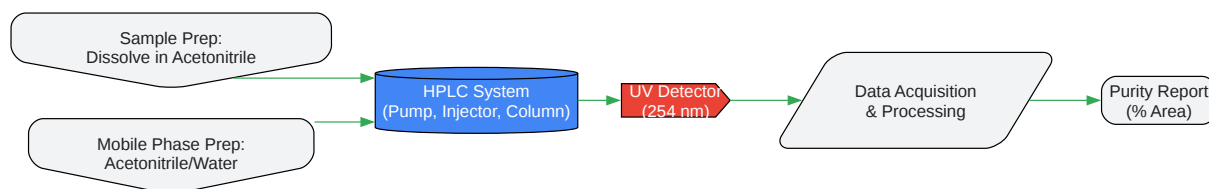
- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns will be consistent with the substituted pyridine structure.

- ^{13}C NMR: The carbon NMR will display six unique signals corresponding to the six carbon atoms in the molecule.
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol (broad, $\sim 3300\text{ cm}^{-1}$), C-H stretches (aromatic and aliphatic), and C-N and C-X (C-Cl, C-Br) vibrations.[\[1\]](#)
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight (222.47 g/mol), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.[\[3\]](#)

Analytical Workflow

A standard workflow for quality control and characterization ensures the material's suitability for subsequent synthetic steps.





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